molecular formula C14H23NO5 B14215485 Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate CAS No. 827044-73-5

Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate

Cat. No.: B14215485
CAS No.: 827044-73-5
M. Wt: 285.34 g/mol
InChI Key: QKDDRYAHOQQDIG-UHFFFAOYSA-N
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Description

Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an acetyl group, a pent-4-en-1-yl group, and a propanedioate moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate typically involves the reaction of diethyl malonate with acetyl chloride and pent-4-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate.

    Acetyl chloride: Used in the acetylation reactions.

    Pent-4-en-1-amine: Provides the pent-4-en-1-yl group in the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in synthetic applications make it a valuable compound in research and industry.

Properties

CAS No.

827044-73-5

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

diethyl 2-[acetyl(pent-4-enyl)amino]propanedioate

InChI

InChI=1S/C14H23NO5/c1-5-8-9-10-15(11(4)16)12(13(17)19-6-2)14(18)20-7-3/h5,12H,1,6-10H2,2-4H3

InChI Key

QKDDRYAHOQQDIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(CCCC=C)C(=O)C

Origin of Product

United States

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